

3-Nitro-2-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitro-2-(trifluoromethyl)pyridine

Cat. No.: B186678

[Get Quote](#)

An In-depth Technical Guide to **3-Nitro-2-(trifluoromethyl)pyridine**: Properties, Synthesis, and Applications

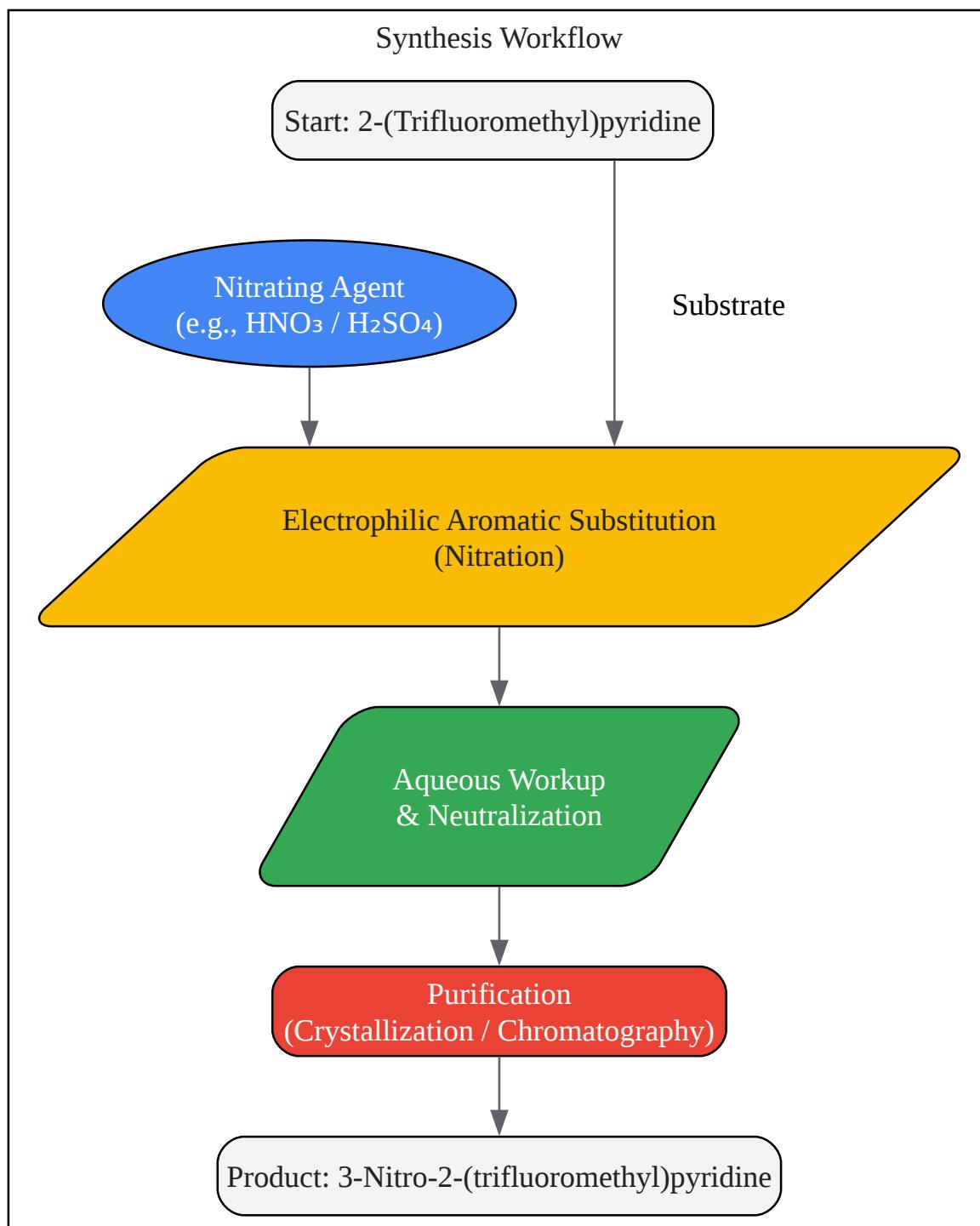
Introduction

3-Nitro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. The strategic placement of a nitro group (NO_2) and a trifluoromethyl group (CF_3) on the pyridine scaffold imparts unique electronic properties, rendering it a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, known for its strong electron-withdrawing nature and ability to enhance metabolic stability and lipophilicity, makes trifluoromethylpyridine (TFMP) derivatives highly sought after in the development of modern pharmaceuticals and agrochemicals.^{[1][2][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **3-Nitro-2-(trifluoromethyl)pyridine** for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The distinct physical and chemical characteristics of **3-Nitro-2-(trifluoromethyl)pyridine** are fundamental to its application in organic synthesis. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	133391-63-6	[4]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[5]
Molecular Weight	192.09 g/mol	[5]
Appearance	Not specified, likely a solid at room temperature	General knowledge
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in common organic solvents like DCM, EtOAc, THF	General knowledge
SMILES	C1=CC(=C(N=C1)[O-])C(F)(F)F	[5]
InChI	InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3-10-5(4)11(12)13/h1-3H	[5]


Spectroscopic Profile: While specific spectra are proprietary, the expected spectroscopic characteristics are:

- ¹H NMR: Resonances in the aromatic region (δ 7.0-9.0 ppm), showing characteristic coupling patterns for a substituted pyridine ring.
- ¹³C NMR: Signals corresponding to the pyridine ring carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling. The carbons adjacent to the electron-withdrawing groups (NO₂ and CF₃) will be shifted downfield.
- ¹⁹F NMR: A singlet corresponding to the CF₃ group, typically observed around -60 to -70 ppm relative to CFCl₃.
- Mass Spectrometry: A molecular ion peak (M⁺) at m/z 192.01, consistent with its monoisotopic mass.[\[5\]](#)

Synthesis and Manufacturing

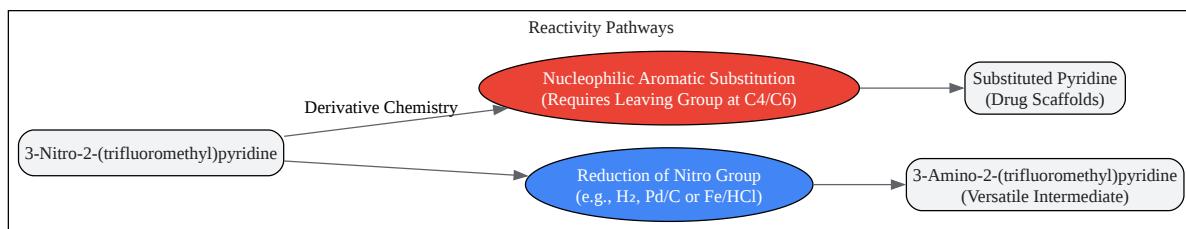
The synthesis of trifluoromethylpyridines can be achieved through several established methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a CF_3 group.^{[2][3]} A common and logical approach for synthesizing **3-Nitro-2-(trifluoromethyl)pyridine** involves the regioselective nitration of a 2-(trifluoromethyl)pyridine precursor.

The electron-withdrawing CF_3 group at the 2-position deactivates the pyridine ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles primarily to the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve selective nitration at the desired C-3 position.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Nitro-2-(trifluoromethyl)pyridine**.

Exemplary Synthesis Protocol


Disclaimer: This is a representative protocol based on standard organic chemistry principles. All laboratory work should be conducted under strict safety protocols in a fume hood with appropriate personal protective equipment.

- Reaction Setup: To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), add 2-(trifluoromethyl)pyridine (1.0 eq) dropwise while maintaining the internal temperature below 10 °C.
- Nitration: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully controlled and kept below 15 °C.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then slowly neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of ~7 is reached.
- Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude material via column chromatography on silica gel or recrystallization to obtain the pure **3-Nitro-2-(trifluoromethyl)pyridine**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **3-Nitro-2-(trifluoromethyl)pyridine** is dominated by the powerful electron-withdrawing effects of both the C-2 trifluoromethyl group and the C-3 nitro group. This electronic profile makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (S_NAr).

The positions ortho and para to the nitro group (C-2 and C-4) are particularly activated for nucleophilic attack. A strong nucleophile can displace a suitable leaving group at these positions. While the parent molecule lacks a leaving group, its derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, are exceptionally reactive towards S_nAr , making them valuable intermediates.^{[1][6]} The nitro group can also be reduced to an amine, providing a synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinfo.com [nbinfo.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 133391-63-6|3-Nitro-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. PubChemLite - Pyridine, 2-nitro-3-(trifluoromethyl)- (C₆H₃F₃N₂O₂) [pubchemlite.lcsb.uni.lu]

- 6. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - [chemicalbook](#) [chemicalbook.com]
- To cite this document: BenchChem. [3-Nitro-2-(trifluoromethyl)pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186678#3-nitro-2-trifluoromethyl-pyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com